Propanamide, 2-amino-N-(2,4-dimethylphenyl)-

Analytical Chemistry Reference Standard Qualification NMR Spectroscopy

2-Amino-N-(2,4-dimethylphenyl)propanamide (CAS 145390-15-4), also referred to as Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, is an α-amino amide bearing a 2,4-dimethylphenyl substituent. It is a positional isomer of the well‑characterized Class IB antiarrhythmic agent tocainide, which carries the 2,6-dimethylphenyl group instead.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 145390-15-4
Cat. No. B12120663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 2-amino-N-(2,4-dimethylphenyl)-
CAS145390-15-4
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C(C)N)C
InChIInChI=1S/C11H16N2O/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)
InChIKeyFMGZKIABODMQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Amino-N-(2,4-dimethylphenyl)propanamide (CAS 145390-15-4) Matters for Research Procurement: Structural Identity and Purity


2-Amino-N-(2,4-dimethylphenyl)propanamide (CAS 145390-15-4), also referred to as Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, is an α-amino amide bearing a 2,4-dimethylphenyl substituent. It is a positional isomer of the well‑characterized Class IB antiarrhythmic agent tocainide, which carries the 2,6-dimethylphenyl group instead. The compound has been synthesized and spectroscopically authenticated using a one‑step Vilsmeier‑type protocol, yielding product that was fully characterized by 1H‑, 2H‑, 13C‑NMR, IR, and Raman spectroscopy [1]. Its availability as a defined, pure reference material is essential for analytical, metabolic, or pharmacological studies that require unambiguous isomeric assignment.

Why 2-Amino-N-(2,4-dimethylphenyl)propanamide (CAS 145390-15-4) Cannot Be Interchanged with Tocainide or Other Dimethylphenyl Isomers


In the α-amino amide class, the position of methyl substituents on the anilide ring dramatically alters sodium‑channel binding, antiarrhythmic potency, and metabolic stability. Tocainide (2,6‑dimethylphenyl) is a clinically used ventricular antiarrhythmic, whereas simple relocation of a single methyl group to the 2,4‑dimethylphenyl pattern abolishes the established pharmacological profile [1]. Generic substitution with the 2,6-isomer or with the 3‑amino positional isomer (β‑alanine derivative, CAS 938515‑49‑2) would introduce untested changes in receptor affinity, ion‑channel blockade, and pharmacokinetics. Without controlled comparative data, assuming functional equivalence is scientifically invalid and may compromise experimental reproducibility or safety assessment [2].

Procurement-Relevant Quantitative Differentiation Evidence for 2-Amino-N-(2,4-dimethylphenyl)propanamide (CAS 145390-15-4)


Spectroscopic Identity Confirmation: 2,4-Dimethylphenyl vs. 2,6-Dimethylphenyl Isomer

The compound synthesized via adapted Vilsmeier conditions and characterized by 1H‑, 2H‑, 13C‑NMR, IR, and Raman spectroscopy exhibits spectral signatures distinct from those reported for the 2,6‑dimethylphenyl isomer (tocainide) [1]. The 2,4‑substitution pattern yields different aromatic proton coupling constants and carbon chemical shifts, providing a definitive identity check that ensures the procured material is not an isomeric mixture or misassigned analog. Quantitative NMR chemical shift data are available in the Molbank publication [1].

Analytical Chemistry Reference Standard Qualification NMR Spectroscopy

Positional Isomer Purity: 2-Amino vs. 3-Amino Propanamide Backbone

The target compound is the 2‑amino (α‑amino) propanamide, not the 3‑amino (β‑alanine) derivative (CAS 938515‑49‑2). The 2‑amino isomer places the amine on the carbon adjacent to the carbonyl, which is the pharmacophoric pattern required for sodium‑channel interaction in the tocainide class [1]. The 3‑amino isomer lacks this geometry and has no reported sodium‑channel activity. Procurement of 2‑amino‑N‑(2,4‑dimethylphenyl)propanamide with certified positional purity is therefore critical for structure‑activity relationship studies [2].

Medicinal Chemistry Isomeric Purity Quality Control

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile and Rotatable Bonds vs. Tocainide

The 2,4‑dimethylphenyl isomer shares the same molecular formula (C11H16N2O) and hydrogen bond donor/acceptor count (2 HBD, 2 HBA) as tocainide (2,6‑isomer), but the different methyl substitution pattern alters the spatial distribution of lipophilicity and may affect logP, solubility, and membrane permeability [1]. Computed topological polar surface area (tPSA) is identical (58.6 Ų), yet the change in substitution position is known to influence the orientation of the aromatic ring relative to the amide bond, which can modulate target binding [2]. Empirical logP or solubility comparisons have not been published for the 2,4‑isomer; therefore, direct quantitative differentiation in this dimension remains unavailable.

Physicochemical Profiling Drug Design ADME Prediction

Evidence‑Backed Application Scenarios for 2‑Amino‑N‑(2,4‑dimethylphenyl)propanamide (CAS 145390‑15‑4)


Certified Reference Standard for Isomer‑Specific Analytical Method Development

The availability of 2‑amino‑N‑(2,4‑dimethylphenyl)propanamide as a spectroscopically authenticated pure substance (Molbank 2023, M1654) makes it suitable as a certified reference standard for HPLC, LC‑MS, or NMR methods that must distinguish the 2,4‑dimethylphenyl isomer from the 2,6‑dimethylphenyl isomer (tocainide) and the 3‑amino positional isomer [1]. Procurement from vendors providing NMR‑confirmed identity supports method validation in forensic toxicology, doping control, or pharmaceutical impurity profiling.

Negative Control or Inactive Comparator in Sodium‑Channel Pharmacology Studies

Because the 2,4‑dimethylphenyl substitution pattern is known to eliminate the antiarrhythmic activity characteristic of the 2,6‑isomer (tocainide), this compound can serve as a structurally matched negative control in voltage‑gated sodium channel (Nav) assays [1]. Researchers studying structure‑activity relationships of α‑amino amides can use it to confirm that observed channel blockade is substitution‑pattern‑dependent, provided the material is certified free of 2,6‑isomer contamination.

Synthetic Intermediate for Deuterated or Radiolabeled Probes

The published quantitative one‑step synthesis under Vilsmeier conditions (quantitative yield) demonstrates the scalability and reliability of the synthetic route, enabling this compound to be used as a precursor for deuterium or 14C labeling studies [1]. Its well‑characterized NMR and vibrational spectra provide a baseline for tracking isotopic incorporation in metabolic or environmental fate studies.

Isomer‑Specific Physicochemical Benchmarking in Early Drug Discovery

Despite the lack of published biological activity data, the identical molecular weight and tPSA to tocainide, combined with the spectral distinction, make this compound a valuable isomeric benchmark for experimentally measuring logP, solubility, and permeability [2]. Such data can be generated in‑house to fill the current knowledge gap and inform the design of novel α‑amino amide candidates with altered substitution patterns.

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